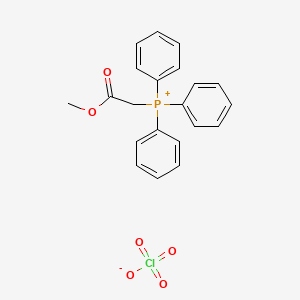
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate is a quaternary phosphonium salt. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the triphenylphosphonium group imparts significant stability and reactivity to the molecule, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl chloroacetate, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have significant applications in various chemical processes and research.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate involves its interaction with various molecular targets and pathways. The triphenylphosphonium group allows the compound to interact with nucleophiles and electrophiles, facilitating various chemical transformations. The methoxy group can participate in nucleophilic substitution reactions, while the perchlorate anion provides stability to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium perchlorate include:
- (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium perchlorate
- (2-Methoxy-ethyl)(triphenyl)phosphonium bromide
- (Methoxycarbonylmethyl)tris(phenyl)phosphonium chloride
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the methoxy and oxoethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where these properties are desired.
Eigenschaften
CAS-Nummer |
39720-64-4 |
|---|---|
Molekularformel |
C21H20ClO6P |
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
(2-methoxy-2-oxoethyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C21H20O2P.ClHO4/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-16H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
IXKSDKMOYBXEHR-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
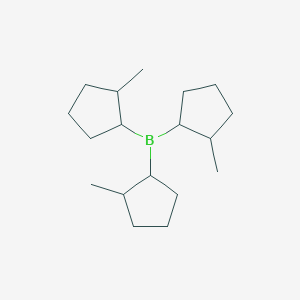
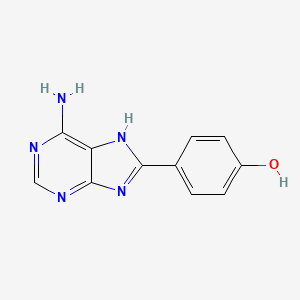
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

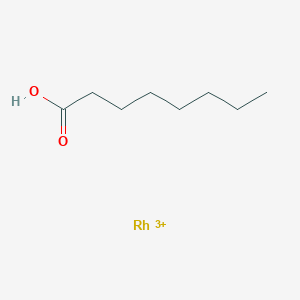
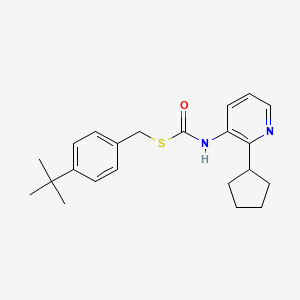
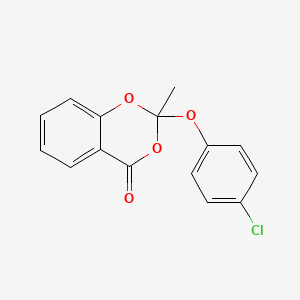
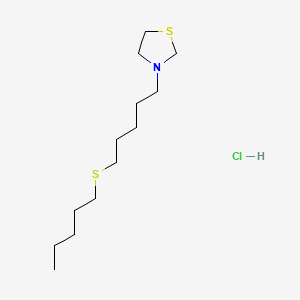
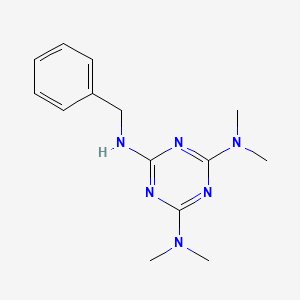

![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
